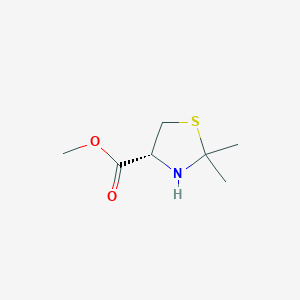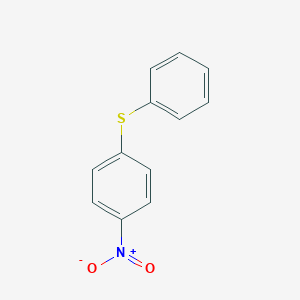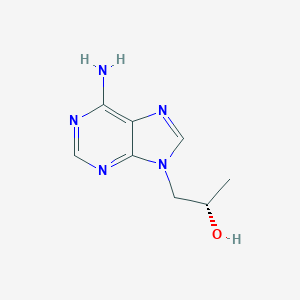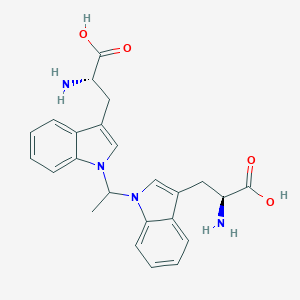
Morpholinosulfur trifluoride
Overview
Description
Morpholinosulfur trifluoride is a chemical compound with the molecular formula C4H8F3NOS. It is a colorless to yellow liquid at room temperature and is known for its strong oxidizing properties.
Mechanism of Action
Target of Action
Morpholinosulfur trifluoride primarily targets the hydroxy groups in the cell membrane . These groups play a crucial role in maintaining the structural integrity of the cell and facilitating various biochemical reactions.
Mode of Action
The compound interacts with its targets through a nucleophilic attack on the hydroxy group in the cell membrane . This interaction leads to dehydration reactions and the formation of active substances .
Biochemical Pathways
The affected biochemical pathway involves the reaction of this compound with hydroxyl groups, leading to the formation of cyclohexanol and dehydrochlorination products . The downstream effects of this pathway are yet to be fully understood and are a subject of ongoing research.
Pharmacokinetics
The compound’smolecular weight (175.17 g/mol) and density (1.436 g/mL at 25 °C) suggest that it may have significant bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes to the cell membrane’s structure due to the interaction with hydroxy groups . This can lead to the formation of active substances that may have various effects on the cell .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound reacts violently with water , which could impact its stability and efficacy in aqueous environments. Additionally, the compound is classified as a combustible liquid , indicating that its action and stability could be affected by heat or sparks .
Biochemical Analysis
Biochemical Properties
Morpholinosulfur trifluoride is incorporated in the fluoronation of trihexanols It interacts with enzymes, proteins, and other biomolecules in a manner that is yet to be fully understood
Cellular Effects
It is known to react with the hydroxy group in the cell membrane, leading to dehydration reactions and formation of active substances
Molecular Mechanism
The molecular mechanism of this compound involves a nucleophilic attack on the hydroxy group in the cell membrane, leading to dehydration reactions and formation of active substances This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Morpholinosulfur trifluoride is typically synthesized by reacting sulfur trifluoride with morpholine. The reaction is carried out in a reaction vessel where sulfur trifluoride (SO2F2) and morpholine (C4H8NO) are added. The mixture is stirred under appropriate temperature and conditions to produce this compound . Industrial production methods often involve similar processes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
Morpholinosulfur trifluoride undergoes several types of chemical reactions, including:
Deoxofluorination: It reacts with ketones, hydroxyl groups, and active methylene groups to produce specific organic fluorides.
Fluorination of Alcohols: It can transform N-Boc protected amino alcohols into fluoromethylated pyrrolidines.
Ring-Expansion Reactions: It can mediate the ring-expansion of substituted N-containing heterocyclic alcohols, leading to the formation of fluorinated products.
Common reagents used in these reactions include dichloromethane as a solvent and various protecting groups to stabilize intermediates. The major products formed from these reactions are often fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
Scientific Research Applications
Morpholinosulfur trifluoride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Morpholinosulfur trifluoride is often compared with other fluorinating agents such as diethylaminosulfur trifluoride (DAST) and Deoxo-fluor. While all these compounds serve as fluorinating agents, this compound is preferred in certain applications due to its higher thermal stability and reactivity with hindered substrates . Similar compounds include:
Diethylaminosulfur trifluoride (DAST): Known for its use in converting alcohols to fluorides.
Deoxo-fluor: Another fluorinating agent used in organic synthesis.
XtalFluor-M: A reagent used for similar fluorination reactions.
This compound stands out due to its unique balance of reactivity and stability, making it a valuable tool in synthetic chemistry.
Properties
IUPAC Name |
trifluoro(morpholin-4-yl)-λ4-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NOS/c5-10(6,7)8-1-3-9-4-2-8/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXIRMVZNARBDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369812 | |
| Record name | Morpholinosulfur trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51010-74-3 | |
| Record name | Morpholinosulfur trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-morpholinylsulfur trifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















